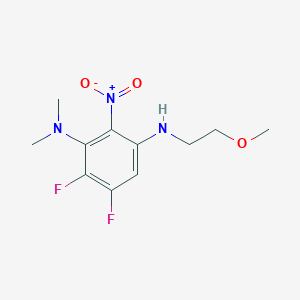
4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine, also known as 4,5-difluoro-N1-methoxyethyl-2-nitrobenzene-1,3-diamine (DFNEMND), is an organic compound with a wide range of applications in scientific research. It is an aromatic diamine that is used in multiple biochemical and physiological studies, as well as a building block for organic synthesis. DFNEMND is a versatile compound that is widely used in the laboratory due to its low cost and high reactivity.
Aplicaciones Científicas De Investigación
DFNEMND is widely used in scientific research due to its versatile properties. It has been used in a variety of biochemical and physiological studies, including studies on enzyme-catalyzed reactions, protein folding, and DNA-protein interactions. It has also been used as a building block for organic synthesis, as it can be used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds.
Mecanismo De Acción
DFNEMND acts as a substrate in biochemical and physiological studies. It is a highly reactive compound and can be used to catalyze a variety of reactions, including the hydrolysis of proteins and nucleic acids. It can also be used to catalyze the formation of covalent bonds between substrates, such as proteins and nucleic acids.
Biochemical and Physiological Effects
DFNEMND has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, including proteases and phosphatases. It has also been found to have an inhibitory effect on the formation of covalent bonds between proteins and nucleic acids. In addition, DFNEMND has been found to have an inhibitory effect on the activity of certain hormones, such as insulin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DFNEMND in laboratory experiments has several advantages. It is a low-cost compound that is highly reactive and can be used to catalyze a variety of reactions. It is also a versatile compound that can be used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds. However, DFNEMND is also limited in its use in laboratory experiments. It has a short shelf-life and should be stored in a cool, dark place. In addition, it can be toxic if not handled properly.
Direcciones Futuras
The use of DFNEMND in scientific research is expected to continue to grow in the future. It is a versatile compound that can be used in a variety of biochemical and physiological studies. In addition, it can be used as a building block for organic synthesis, as it can be used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds. Furthermore, it is expected that the use of DFNEMND in laboratory experiments will continue to increase, as it is a low-cost and highly reactive compound. Finally, further research is needed to better understand the biochemical and physiological effects of DFNEMND, as well as its potential toxicity.
Métodos De Síntesis
DFNEMND is synthesized through a two-step procedure. The first step involves the reaction of 4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine-2-nitrobenzene-1,3-diamine with ethyl 2-methoxyethoxymethyl ether in the presence of a base. This reaction yields this compound-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine. The second step involves the hydrolysis of the product with aqueous acid to form this compound-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine.
Propiedades
IUPAC Name |
4,5-difluoro-1-N-(2-methoxyethyl)-3-N,3-N-dimethyl-2-nitrobenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O3/c1-15(2)11-9(13)7(12)6-8(10(11)16(17)18)14-4-5-19-3/h6,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVFCLYRYLZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=C1F)F)NCCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)



![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)





![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)
![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)

